molecular formula C21H21N3OS B216200 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B216200
M. Wt: 363.5 g/mol
InChI Key: BBGWLWBUBHDTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours.

    Cyclohexyl Substitution: The cyclohexyl group is introduced by reacting the thiadiazole intermediate with cyclohexylamine. This reaction is typically carried out in an organic solvent such as acetone at room temperature.

    Biphenyl-4-carboxamide Formation: The final step involves the coupling of the cyclohexyl-substituted thiadiazole with biphenyl-4-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Chemical Reactions Analysis

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the carboxamide moiety to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the thiadiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, some thiadiazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other thiadiazole derivatives to highlight its uniqueness:

These comparisons highlight the structural diversity of thiadiazole derivatives and their potential for various applications.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C21H21N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,22,24,25)

InChI Key

BBGWLWBUBHDTPS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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